molecular formula C11H14O3 B584520 2,4,6-Trimethylphenylglyoxal hydrate CAS No. 142751-35-7

2,4,6-Trimethylphenylglyoxal hydrate

Cat. No.: B584520
CAS No.: 142751-35-7
M. Wt: 194.23
InChI Key: SBIUCNOOFPPMNX-UHFFFAOYSA-N
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Description

2,4,6-Trimethylphenylglyoxal hydrate (CAS 142751-35-7) is a substituted phenylglyoxal derivative characterized by three methyl groups at the 2-, 4-, and 6-positions of the aromatic ring. Its molecular formula is C₁₁H₁₂O₃·H₂O (anhydrous base: C₁₁H₁₂O₃), with a calculated anhydrous molecular weight of 198.22 g/mol. This compound is primarily utilized in synthetic organic chemistry as a precursor for heterocyclic compounds and coordination ligands. Its sterically crowded structure significantly impacts its reactivity, particularly in enzymatic systems, where it exhibits negligible substrate activity for yeast glyoxalase I due to hindered enzyme binding .

Properties

IUPAC Name

2-oxo-2-(2,4,6-trimethylphenyl)acetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2.H2O/c1-7-4-8(2)11(9(3)5-7)10(13)6-12;/h4-6H,1-3H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIUCNOOFPPMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C=O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656969
Record name Oxo(2,4,6-trimethylphenyl)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142751-35-7
Record name Oxo(2,4,6-trimethylphenyl)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylphenylglyoxal hydrate typically involves the oxidation of 2,4,6-trimethylbenzaldehyde. This can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated as a hydrate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using similar oxidizing agents. The process would be optimized for yield and purity, with careful control of reaction conditions to prevent over-oxidation or side reactions.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylphenylglyoxal hydrate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the glyoxal group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2,4,6-Trimethylphenylglyoxal hydrate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylphenylglyoxal hydrate involves its interaction with biological molecules, particularly proteins. The glyoxal group can form covalent bonds with amino acid residues, leading to modifications that can affect protein function. This interaction can be used to study enzyme mechanisms and protein-protein interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2,4,6-trimethylphenylglyoxal hydrate, highlighting substituent effects on physicochemical properties and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2,4,6-trimethyl C₁₁H₁₂O₃·H₂O 198.22 (anhydrous) Steric hindrance; inactive in glyoxalase I
4-(Trifluoromethyl)phenylglyoxal hydrate 4-CF₃ C₉H₅F₃O₂·H₂O 202.13 (anhydrous) Electron-withdrawing CF₃ group; used in fluorinated ligand synthesis
3-Bromophenylglyoxal hydrate 3-Br C₈H₅BrO₃·H₂O 245.04 (anhydrous) Bromine enhances electrophilicity; cross-coupling reactions
4-Methoxyphenylglyoxal hydrate 4-OCH₃ C₉H₁₀O₄ 182.18 Electron-donating OCH₃; accelerates nucleophilic additions
3-Methoxyphenylglyoxal hydrate 3-OCH₃ C₉H₈O₃ 164.16 Meta-substitution alters regioselectivity in cyclization

Reactivity and Steric Effects

  • Enzymatic Activity: this compound is notably inactive as a substrate for yeast glyoxalase I, unlike its less hindered analog, 2,4-dimethylphenylglyoxal. The steric bulk of the three methyl groups prevents proper alignment with the enzyme’s active site .
  • Synthetic Utility: The trifluoromethyl derivative (4-CF₃) exhibits enhanced stability in acidic conditions due to the electron-withdrawing effect of CF₃, making it suitable for fluorinated drug intermediates . Methoxy-substituted analogs (e.g., 4-OCH₃) demonstrate faster kinetics in aldol condensations compared to nonpolar substituents, attributed to resonance stabilization of intermediates .

Thermal and Solubility Properties

  • Thermal Stability :
    • This compound decomposes at temperatures above 100°C, consistent with other glyoxal hydrates.
    • The 4-CF₃ analog has a higher melting point (83–85°C) compared to the methyl derivative (36–43°C), reflecting stronger intermolecular interactions from fluorine .
  • Solubility :
    • Polar substituents (e.g., -OCH₃) improve water solubility, whereas hydrophobic groups (e.g., -CF₃) favor organic solvents like dichloromethane .

Biological Activity

2,4,6-Trimethylphenylglyoxal hydrate (CAS No. 142751-35-7) is a chemical compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse sources to present detailed research data, case studies, and relevant tables.

Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
IUPAC Name: 2-hydroxy-3-(2,4,6-trimethylphenyl)-2-propenal

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential therapeutic effects and mechanisms of action. Key areas of research include:

  • Antimicrobial Activity: Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects: Research indicates that it may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition: The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, demonstrating its effectiveness as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of the compound on various cancer cell lines. A notable study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM.

Case Study: Apoptosis Induction

A recent case study explored the mechanism by which this compound induces apoptosis. Flow cytometry analysis revealed that the compound increases the population of cells in the sub-G1 phase, indicating DNA fragmentation associated with apoptosis.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For example, it was found to inhibit lactate dehydrogenase (LDH) activity in a concentration-dependent manner. This inhibition could potentially affect metabolic processes in cancer cells.

EnzymeInhibition TypeIC50 Value
Lactate DehydrogenaseCompetitive Inhibition30 µM

The proposed mechanism of action for this compound involves interaction with cellular proteins and modulation of signaling pathways. It is hypothesized that the compound may bind to key proteins involved in cell survival and proliferation, altering their function and leading to reduced cell viability in cancerous cells.

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